3-Methylpyrazine-2-carbonitrile

描述

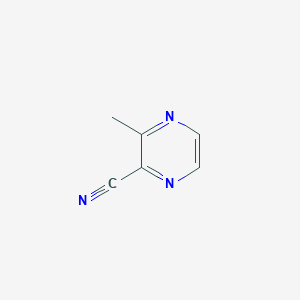

3-Methylpyrazine-2-carbonitrile (CAS No. 65735-15-1) is a substituted aromatic heterocycle. Its structure is defined by a pyrazine (B50134) ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core is further functionalized with a methyl group at the third position and a nitrile group at the second position. While extensive research dedicated solely to the intrinsic properties of this compound is not abundant in publicly accessible literature, its utility is evident from its application as a key intermediate in the synthesis of advanced chemical structures.

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science. google.comcymitquimica.comgoogleapis.com Heterocyclic compounds, particularly those containing nitrogen, are foundational to the development of pharmaceuticals because their nitrogen atoms can form hydrogen bonds, enhancing the binding affinity of a molecule to biological targets. google.com The pyrazine nucleus is a core component in numerous clinically approved drugs and biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antipyretic effects. google.comcymitquimica.com

Beyond medicine, pyrazine derivatives are integral to the flavor and fragrance industry. They are naturally formed during the Maillard reaction—the chemical reaction between amino acids and reducing sugars upon heating—and are responsible for the desirable roasty and nutty aromas in foods like coffee and baked goods. nih.govgoogleapis.comsigmaaldrich.com The stability and versatile reactivity of the pyrazine ring make it a valuable platform for constructing diverse molecular architectures through various chemical transformations. google.com

The introduction of a nitrile (-C≡N) group onto a pyrazine ring imparts specific chemical properties that are of significant interest to researchers. The nitrile group is a powerful pharmacophore in drug design. americanelements.com Its strong dipole and ability to act as a hydrogen bond acceptor allow it to mimic other functional groups and engage in crucial interactions with biological targets like enzymes and receptors. americanelements.com

From a synthetic standpoint, the nitrile group is exceptionally versatile. It can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or used in cyclization reactions to construct new heterocyclic rings. chemscene.com For example, studies have shown that pyrazine carbonitriles can undergo nucleophilic reactions, such as partial hydrolysis of the nitrile to a carboxamide, a transformation that can be crucial in building more complex pharmaceutical agents. chemscene.comchem960.com The electrophilic nature of the carbon atom in the nitrile group also allows for reactions with various nucleophiles. Research into the reactivity of pyrazine carbonitriles has demonstrated their role in forming thiazoline (B8809763) derivatives and their utility as precursors for a range of other functionalized molecules. google.com This reactivity makes nitrile-substituted pyrazines valuable intermediates in synthetic chemistry, providing a gateway to a wide range of other pyrazine derivatives with potential biological activities. justia.com

Current research findings indicate that this compound primarily serves as a strategic starting material for the synthesis of more elaborate molecules with specific applications in chemical biology and medicinal chemistry. Its presence is noted in patent literature, which outlines its role in creating novel compounds for therapeutic and research purposes.

A notable application is in the field of bioorthogonal chemistry, where it has been used as a precursor to synthesize a tetrazine derivative. This tetrazine was designed for use in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for in vivo imaging and drug delivery. This highlights the utility of the this compound scaffold in constructing advanced chemical probes.

Furthermore, derivatives of this compound are being actively investigated in drug discovery as inhibitors of protein kinases, which are crucial targets in oncology. Patents have described the use of amino-substituted derivatives of this compound as key intermediates in the synthesis of inhibitors for Checkpoint kinase 1 (Chk1) and Tyrosine kinase 2 (TYK2), both of which are implicated in cancer cell signaling pathways. google.comamericanelements.com

The table below summarizes key research applications involving derivatives of this compound, underscoring its role as a foundational building block.

| Derivative/Starting Material | Research Application Area | Target/Purpose | Reference |

| This compound | Bioorthogonal Chemistry | Precursor for a tetrazine used in IEDDA reactions | |

| 5-Amino-3-methylpyrazine-2-carbonitrile | Medicinal Chemistry | Intermediate for Chk1 kinase inhibitors for cancer therapy | |

| 6-Amino-3-methylpyrazine-2-carbonitrile | Medicinal Chemistry | Intermediate for TYK2 kinase inhibitors | google.com |

| 5-Chloro-3-methylpyrazine-2-carbonitrile | Chemical Synthesis | Building block for further functionalization | google.com |

While dedicated studies on the standalone biological or physical properties of this compound are not prominent, the existing evidence from patent literature firmly establishes its significance as a valuable intermediate. Its structural components—the bioactive pyrazine ring, the reactive nitrile group, and the methyl substituent—make it a versatile tool for chemists to build complex, high-value molecules for cutting-edge scientific research.

Structure

3D Structure

属性

IUPAC Name |

3-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-6(4-7)9-3-2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZKFUUHTLGIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416039 | |

| Record name | 3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-15-1 | |

| Record name | 3-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpyrazine 2 Carbonitrile and Its Precursors/analogues

Classical Condensation and Ring Closure Approaches

Traditional methods for pyrazine (B50134) ring formation often rely on the condensation of dicarbonyl compounds with diamines, followed by oxidation. researchgate.net These methods, while established, form the foundation for many modern synthetic routes.

Synthesis from 1,2-Diketones and 1,2-Diamines

The condensation of 1,2-diketones with 1,2-diamines is a fundamental and widely utilized method for constructing the pyrazine ring. researchgate.netnih.gov This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents for this step include copper(II) oxide and manganese oxide. researchgate.net For the synthesis of substituted pyrazines, unsymmetrical 1,2-diketones can be employed, leading to a mixture of regioisomers. nih.gov The reaction of a 1,2-diketone with an aminonitrile, such as diaminomaleonitrile, also yields pyrazine derivatives. researchgate.net

A chemo-enzymatic approach has also been developed, where an aminotransferase enzyme mediates the amination of a 1,2-diketone precursor to an α-aminoketone. d-nb.info This intermediate then undergoes oxidative dimerization to form the final pyrazine product. d-nb.info

Cyclization Reactions of Cyano-Substituted Arylideneamino Derivatives

An alternative route involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides. researchgate.net Heating the starting material in a solvent like dimethyl sulfoxide (B87167) (DMSO) induces cyclization to a 1,2-dihydropyrazine precursor. researchgate.net This intermediate can then be oxidized to the corresponding pyrazine. The stability of the dihydropyrazine intermediate can be influenced by intramolecular hydrogen bonding, affecting the yield of the final product. researchgate.net

Ammonia-Mediated Routes from Dicyanide Compounds

The reaction of dicyanide compounds with ammonia (B1221849) provides another pathway to pyrazine derivatives. researchgate.net This method has been reported to successfully produce pyrazines, demonstrating the versatility of ammonia as a nitrogen source in ring-closure reactions. researchgate.net For instance, the treatment of the bisulphite compound of oximinomethylethyl ketone with potassium cyanide, followed by heating with hydrochloric acid, can yield a dicyanodiethylpyrazine. gla.ac.uk This dinitrile can then be further manipulated to introduce other functional groups. gla.ac.uk

Advanced and Catalytic Synthetic Strategies

More contemporary methods focus on improving efficiency, selectivity, and environmental compatibility. These often involve catalytic processes that enable direct functionalization of the pyrazine ring or its precursors.

Ammoxidation Processes of Methylpyrazines to Pyrazinecarbonitriles

The direct conversion of methylpyrazines to pyrazinecarbonitriles can be achieved through catalytic ammoxidation. This process involves the reaction of a methylpyrazine with ammonia and oxygen at elevated temperatures over a suitable catalyst. nih.gov This method is particularly relevant for the synthesis of compounds like 2-cyanopyrazine from 2-methylpyrazine (B48319), which is a key intermediate for the antituberculosis drug pyrazinamide (B1679903). nih.gov

The reaction is highly exothermic, and microreactors have been shown to provide excellent heat transfer and safety for this process. nih.gov Various catalysts have been investigated, with vanadium-based catalysts on supports like γ-alumina showing high activity and selectivity. nih.gov

| Catalyst Support | Optimal Temperature (°C) | Methylpyrazine Conversion (%) | Pyrazinecarbonitrile (B1219330) Selectivity (%) |

| α-Al2O3 | 480 | ~65 | ~85 |

| γ-Al2O3 | 480 | 71.5 | 93.7 |

| ZSM-5(50) | 480 | ~55 | ~90 |

| ZSM-5(80) | 480 | ~60 | ~88 |

This table presents representative data on the effect of catalyst support on the ammoxidation of 2-methylpyrazine. nih.gov

Halogenation and Nitrile Introduction Methodologies

The introduction of a nitrile group can also be accomplished through a two-step process involving halogenation followed by nucleophilic substitution.

One common method for introducing a halogen is the treatment of a hydroxypyrazine with a halogenating agent like phosphorus oxychloride. For example, 3-hydroxy-5-methylpyrazine-2-carboxylic acid can be reacted with a halogenating agent to produce 3-halo-5-methylpyrazine-2-carboxylic acid. google.com

Direct chlorination of the pyrazine ring can be challenging as it often leads to decomposition. google.com However, vapor-phase chlorination of pyrazine in the presence of water vapor at high temperatures (300-600 °C) has been shown to produce monochloropyrazine in good yields. google.com

Once the halogenated pyrazine is obtained, the nitrile group can be introduced via a nucleophilic substitution reaction with a cyanide salt, such as copper(I) cyanide. This is a standard method for converting aryl halides to aryl nitriles.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

The synthesis and functionalization of the pyrazine core, a crucial step in obtaining derivatives like 3-Methylpyrazine-2-carbonitrile, have been significantly advanced through the use of transition metal catalysis. These methods are renowned for their efficacy in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, offering a powerful toolkit for chemists. utwente.nlresearchgate.net

Palladium-catalyzed cross-coupling reactions are among the most widely used techniques for the functionalization of halogenated pyrazines. researchgate.net Classical reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings have been successfully applied to pyrazine systems. utwente.nlresearchgate.net For instance, the Suzuki-Miyaura coupling has been employed to synthesize pyrazine-linked bisindole alkaloids by reacting 2,5-dibromopyrazine (B1339098) with a borylated indole (B1671886) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov

Direct C-H arylation of pyrazines represents a more atom-economical approach, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. researchgate.net An efficient procedure for the direct C-H arylation of electron-deficient aromatics, including pyrazine, with aryl bromides has been described. researchgate.net In one example, using a gold-based catalyst (Cy3PAuCl) with a t-BuOK base, pyrazine undergoes direct arylation with electron-rich aryl bromides to give good to high yields. researchgate.net For less reactive, electron-poor aryl bromides, the addition of a silver salt (AgBF4) was found to be crucial for accelerating the reaction. researchgate.net

Furthermore, iron-catalyzed C-H functionalization has emerged as a robust method for coupling electron-poor heteroarenes like pyrazines with organoboron agents. nih.gov This approach addresses challenges associated with traditional cross-coupling reactions and was utilized in the total synthesis of the natural product botryllazine A. nih.gov The development of catalysts based on earth-abundant metals like manganese and iron is a growing area of interest, promising more sustainable and cost-effective synthetic routes. nih.govmdpi.com A manganese pincer complex, for example, has been shown to catalyze the acceptorless dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines, a reaction that produces only hydrogen and water as byproducts. nih.gov

The table below summarizes key transition metal-catalyzed reactions used in pyrazine synthesis.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Source(s) |

| Suzuki-Miyaura | Pd(PPh3)4 | 2,5-dibromopyrazine, 3-borylindole | 2,5-di(indol-3-yl)pyrazine | C-C bond formation, synthesis of complex alkaloids. | nih.gov |

| Direct C-H Arylation | Cy3PAuCl / t-BuOK | Pyrazine, Aryl bromides | Arylated Pyrazines | Avoids pre-functionalization of pyrazine. | researchgate.net |

| Dehydrogenative Coupling | Manganese Pincer Complex / KH | β-amino alcohols | 2,5-dialkyl-substituted pyrazines | Earth-abundant metal catalyst, high atom economy. | nih.gov |

| C-H Functionalization | Iron Catalyst | Pyrazines, Organoboron agents | Functionalized Pyrazines | Addresses challenges of coupling electron-poor heteroarenes. | nih.gov |

Green Chemistry Approaches in Pyrazine Synthesis

In line with the principles of sustainable development, green chemistry methodologies are increasingly being applied to the synthesis of pyrazine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.comresearchgate.net The development of mild, efficient, and environmentally benign methods for synthesizing pyrazines is a significant challenge in modern organic synthesis. tandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org The synthesis of pyrazoline derivatives from chalcones, for instance, saw a considerable increase in reaction rate and better yields when conducted under microwave irradiation. ijirt.org

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. nih.gov Researchers have developed protocols using microwave heating to prepare 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones in just 20 minutes at 160 °C, achieving high yields. rsc.org The efficiency of microwave-assisted synthesis is often attributed to the rapid, uniform heating of the reaction mixture, which can accelerate reaction rates and sometimes enable reactions that are difficult to perform using conventional methods. dergipark.org.tr

The following table compares conventional heating with microwave-assisted synthesis for a representative heterocyclic preparation.

| Method | Reaction Time | Temperature | Yield | Source(s) |

| Conventional Heating | Several hours | Reflux | Moderate | nih.gov |

| Microwave Irradiation | 2-20 minutes | 70-160 °C | 60-96% | nih.govrsc.orgdergipark.org.tr |

Solvent-Free and One-Pot Reaction Systems Utilizing Reactive Eutectic Media

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. tandfonline.comacs.org An efficient three-step, one-pot reaction has been developed for creating a library of 2,3,5-substituted pyrazines, relying on cascading reaction types with simple concentration steps in between. acs.org Another environmentally benign one-pot method involves the condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, to produce pyrazines in high yields without the need for expensive catalysts or harsh conditions. tandfonline.comresearchgate.net

A particularly innovative green approach involves the use of Deep Eutectic Solvents (DES) as reaction media. rsc.orgresearchgate.net These solvents, often derived from natural and renewable sources like choline (B1196258) chloride and glycerol, are non-toxic, non-flammable, and biodegradable. researchgate.net A study demonstrated the use of a choline chloride/glycerol DES as an effective medium for the one-pot, two-step synthesis of symmetrical 2,5-diarylpyrazines. researchgate.net

Combining these concepts, researchers have used reactive eutectic media—where the solvent components are also the reactants—under microwave irradiation to achieve unprecedentedly fast synthesis of poly(hydroxyalkyl)pyrazines. rsc.org This method, using ammonium (B1175870) formate (B1220265) and monosaccharides (like fructose (B13574) or glucose), exemplifies a highly efficient and sustainable protocol with enhanced atom economy. rsc.org

Atom Economy and Waste Minimization Considerations in Pyrazine Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A high atom economy signifies a more sustainable process with minimal generation of waste byproducts. jocpr.com

In pyrazine synthesis, reactions with poor atom economy often involve the use of stoichiometric reagents that are not incorporated into the final product, leading to significant waste. rsc.org For example, traditional methods for creating pyrazinamide might involve using thionyl chloride and activating agents, which generate toxic and hazardous by-products. rsc.org

Chemical Reactivity and Mechanistic Transformations of 3 Methylpyrazine 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 3-Methylpyrazine-2-carbonitrile is a primary site for chemical modification, readily undergoing hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Pathways to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxamides and carboxylic acids, crucial intermediates in medicinal chemistry. This transformation can proceed under either acidic or basic conditions, typically involving a two-stage mechanism where the amide is an isolable intermediate. chemistrysteps.com

Under acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which activates the nitrile carbon toward nucleophilic attack by water. Subsequent tautomerization of the resulting imidic acid yields the more stable 3-methylpyrazine-2-carboxamide (B11727). chemistrysteps.com Further heating in the acidic medium can then hydrolyze the amide to 3-methylpyrazine-2-carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting imidic acid intermediate is then converted to the amide. In a manner analogous to the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) from its corresponding nitrile, the hydrolysis can be controlled to selectively produce the amide, 3-methylpyrazine-2-carboxamide, by using specific conditions such as a mixture of hydrogen peroxide and sodium hydroxide at a controlled pH and temperature. Continued reaction under strong alkaline conditions will saponify the amide to the salt of 3-methylpyrazine-2-carboxylic acid, which can then be neutralized with a strong acid to yield the free carboxylic acid.

Table 1: Hydrolysis Conditions and Products

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Dilute Acid (e.g., HCl), Heat | 3-Methylpyrazine-2-carboxamide | 3-Methylpyrazine-2-carboxylic Acid |

| Strong Base (e.g., NaOH), Heat | 3-Methylpyrazine-2-carboxamide | Sodium 3-methylpyrazine-2-carboxylate |

| H₂O₂, NaOH, pH 9, 50°C | 3-Methylpyrazine-2-carboxamide | - |

Reduction Reactions of the Nitrile Moiety

The nitrile group of this compound can be reduced to form primary amines or aldehydes, depending on the reducing agent employed.

A complete reduction to a primary amine, (3-methylpyrazin-2-yl)methanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine.

Conversely, the use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), allows for the partial reduction of the nitrile. The reaction proceeds via the formation of a stable imine-aluminum complex. Subsequent hydrolysis of this complex during workup yields 3-methylpyrazine-2-carbaldehyde.

Table 2: Reduction of the Nitrile Group

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (3-Methylpyrazin-2-yl)methanamine | Nitrile to Primary Amine |

| Diisobutylaluminum Hydride (DIBALH) | 3-Methylpyrazine-2-carbaldehyde | Nitrile to Aldehyde |

Specific Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various carbon nucleophiles, most notably Grignard reagents. The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond. masterorganicchemistry.comwikipedia.org The initial nucleophilic addition forms a magnesium salt of an imine. This intermediate is stable until it is subjected to acidic hydrolysis, which converts the imine into a ketone. masterorganicchemistry.comyoutube.com This reaction provides a valuable method for synthesizing various (3-methylpyrazin-2-yl) ketones. The mechanism involves protonation of the imine nitrogen, followed by the addition of water and subsequent elimination of ammonia (B1221849). masterorganicchemistry.com

Pyrazine (B50134) Ring Reactivity and Substituent Effects

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a good leaving group is present. The substituents on the ring, a methyl group (electron-donating) and a nitrile group (electron-withdrawing), further modulate this reactivity.

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

The synthesis of this compound often begins from a halogenated precursor, such as 2-chloro-3-methylpyrazine (B1202077). The chlorine atom on the electron-deficient pyrazine ring is a good leaving group and is readily displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The cyanation of 2-chloro-3-methylpyrazine with a cyanide salt (e.g., sodium or potassium cyanide) is a common method for introducing the nitrile group to form the target molecule. The strong electron-withdrawing effect of the adjacent ring nitrogen atom facilitates this substitution.

Furthermore, related pyrazine systems demonstrate the facility of nucleophilic substitution. For instance, 3-chloropyrazine-2-carboxamide readily undergoes aminodehalogenation, where various amines displace the chlorine atom. um.edu.my This highlights the activated nature of the halogen substituent on the pyrazine ring, a reactivity pattern directly applicable to the halogenated precursors of this compound. Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de

Electrophilic Aromatic Substitution Potentials

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two ring nitrogens. thieme-connect.deresearchgate.net In acidic conditions, which are often required for EAS reactions like nitration or sulfonation, the nitrogen atoms become protonated, further deactivating the ring and making substitution extremely difficult. thieme-connect.de

In this compound, the ring is further influenced by a deactivating nitrile group and a weakly activating methyl group. The powerful deactivating and meta-directing effect of the nitrile group, combined with the inherent electron deficiency of the pyrazine ring, renders electrophilic substitution highly unlikely to occur on the ring carbons under standard conditions. Any potential electrophilic attack would preferentially occur at the nitrogen atoms. youtube.com For electrophilic substitution to be successful on a pyrazine ring, the presence of strong activating groups, such as amino or hydroxyl groups, is typically required, or the reaction must be carried out on a pyrazine-N-oxide derivative. thieme-connect.describd.com

Table 3: Summary of Ring Reactivity

| Reaction Type | Reactivity of this compound Ring | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution | Favorable (on halogenated precursors) | Electron-deficient ring activates leaving groups for displacement. thieme-connect.de |

| Electrophilic Aromatic Substitution | Unfavorable | Highly deactivated by two ring nitrogens and the nitrile group. thieme-connect.deresearchgate.net |

Radical Reactions on the Pyrazine Core

The electron-deficient nature of the pyrazine ring, amplified by the presence of two nitrogen atoms and an electron-withdrawing nitrile group, makes it a suitable substrate for radical substitution reactions. While studies specifically on this compound are not abundant, research on closely related pyrazine-2,3-dicarbonitrile (B77751) provides significant insight into the reactivity of the pyrazine core towards radical species.

In one study, N-alkanoylanilinomethyl radicals, generated from the peroxodisulfate oxidation of N-alkanoylanilinoacetic acid catalyzed by silver ions, were reacted with pyrazine-2,3-dicarbonitrile. This reaction led to the amidoalkylation of the pyrazine ring, yielding both monosubstituted and disubstituted products. The ratio of these products was dependent on the reaction conditions and the nature of the radical. For instance, the N-acetylanilinomethyl radical gave both mono- and disubstituted products, whereas the bulkier 1-N-acetylanilinoethyl radical yielded only the monosubstitution product, highlighting the influence of steric hindrance on the second radical substitution. clockss.org

The reaction of N-alkanoylanilinoalkyl radicals with pyrazine-2,3-dicarbonitrile is summarized in the table below.

| Run | R | R' | organic-chemistry.org/ mdpi.com | [S₂O₈²⁻]/ mdpi.com | [Ag⁺]/ mdpi.com | Product (Yield %) |

| 1 | CH₃ | H | 2.0 | 1.0 | 0.1 | 6a(26), 7a(6), 8(20) |

| 2 | CH₃ | H | 2.0 | 2.0 | 0.2 | 6a(34), 7a(16), 8(24) |

| 3 | CH₃ | H | 3.0 | 2.0 | 0.2 | 6a(37), 7a(38), 8(2) |

| Table adapted from a study on the amidoalkylation of pyrazine-2,3-dicarbonitrile. clockss.org Products 6a and 7a represent mono- and di-amidoalkylated pyrazines, respectively, and product 8 is an anilide byproduct. |

Oxidation and Reduction Chemistry of the Pyrazine Ring

The pyrazine ring is generally an electron-poor system, which influences its susceptibility to oxidation and reduction.

Oxidation: The pyrazine ring itself is relatively resistant to oxidation, especially when compared to its alkyl side chains. Metabolic studies on various alkyl-substituted pyrazines show that oxidation preferentially occurs on the alkyl groups rather than the aromatic ring. nih.gov However, the pyrazine ring can be formed through oxidative processes. For instance, the classical synthesis of pyrazines involves the oxidation of dihydropyrazines, often using reagents like copper(II) oxide or manganese oxide. researchgate.net Another example is the biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids, which is achieved through the homodimerization of α-amino aldehydes followed by air oxidation to form the pyrazine ring. mdpi.com

Reduction: The reduction of the pyrazine ring can be accomplished under specific conditions. For example, the reduction of pyrazine carboxylic acid derivatives to the corresponding pyrazinemethanols can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). acs.org In the context of medicinal chemistry, the reduction of a double bond in an enoyl intermediate linked to an acyl carrier protein is a mechanism of action for some pyrazine-based compounds targeting mycobacteria. researchgate.net

Reactivity of the Methyl Group

The methyl group attached to the pyrazine ring exhibits reactivity characteristic of a benzylic-type position, being activated by the adjacent aromatic system.

Functionalization via Halogenation (e.g., Chlorination)

Theoretically, the methyl group of this compound could undergo free-radical halogenation at the benzylic position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. This would lead to the formation of 3-(halomethyl)pyrazine-2-carbonitrile derivatives, which are versatile intermediates for further functionalization.

Side-Chain Reactions and Derivatization

The methyl group of pyrazine derivatives is known to undergo various side-chain reactions, leading to a wide range of functionalized products.

Oxidation: A prominent reaction of the methyl group is its oxidation. Metabolic studies of 2,3,5-trimethylpyrazine (B81540) have shown that the methyl groups are oxidized by cytochrome P-450 enzymes to form primary alcohols (pyrazinemethanols) and subsequently carboxylic acids (pyrazinecarboxylic acids). nih.govacs.org Similarly, the benzylic oxidation of 2,3-dimethylpyrazine (B1216465) to the corresponding dialdehyde (B1249045) has been reported as a key step in the synthesis of the natural product botryllazine A. mdpi.com This suggests that the methyl group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid.

C-C Bond Formation: The methyl group can also be a site for C-C bond formation. A notable example is the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, catalyzed by [Cp*IrCl₂]₂. This reaction with alcohols allows for the extension of the side chain. organic-chemistry.org

Cycloaddition Reactions and Annulation Strategies

The pyrazine ring system can participate in cycloaddition reactions, providing a route to more complex fused heterocyclic structures.

[3+2] Dipolar Cycloadditions (e.g., with Pyrazinium Ylides)

A significant class of reactions for creating fused ring systems is the [3+2] dipolar cycloaddition. In this context, ylides derived from pyrazines can act as 1,3-dipoles. Research has shown that 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, undergo 1,3-dipolar cycloadditions with dipolarophiles like acrylate (B77674) derivatives.

For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate resulted in the formation of a 3,8-diazabicyclo[3.2.1]octane derivative. The reaction proceeds with specific regioselectivity, leading to an exo-carboxylate group in the product. The table below summarizes the yields for the cycloaddition with different acrylates.

| Entry | Dipolarophile | Product | Yield (%) |

| 1 | Methyl acrylate | 20a | 73 |

| 2 | tert-Butyl acrylate | 20b | 63 |

| Table adapted from a study on the cycloaddition of 3-oxidopyraziniums. |

These cycloaddition reactions provide a powerful tool for the synthesis of complex, nitrogen-containing bicyclic structures from pyrazine precursors.

Intramolecular Cyclization Pathways Leading to Fused Heterocycles

Intramolecular cyclization reactions are powerful tools in synthetic organic chemistry for the construction of polycyclic systems. In the case of this compound, the nitrile group and the methyl group serve as synthetic handles that can be elaborated into reactive side chains, which can subsequently undergo ring-closing reactions to form fused pyrazine derivatives such as pyrido[2,3-b]pyrazines. mdpi.comnih.govresearchgate.neteurekaselect.comrsc.org

One of the most well-established methods for intramolecular cyclization involving a nitrile is the Thorpe-Ziegler reaction. buchler-gmbh.comwikipedia.orgambeed.comchem-station.comsynarchive.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to yield a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org For this pathway to be applicable to this compound, the methyl group would first need to be functionalized to introduce a second nitrile-containing moiety. For instance, halogenation of the methyl group followed by nucleophilic substitution with cyanide would provide the necessary dinitrile precursor.

Table 1: Plausible Thorpe-Ziegler Cyclization of a this compound Derivative

| Reactant | Conditions | Product | Fused Ring System |

| 2-(cyanomethyl)-3-methylpyrazine-2-carbonitrile | 1. NaOEt, EtOH, reflux2. H3O+ | 6-amino-7-oxo-7,8-dihydropyrido[2,3-b]pyrazine-5-carbonitrile | Pyrido[2,3-b]pyrazine |

Another significant intramolecular pathway for forming fused rings is the intramolecular Diels-Alder reaction. capes.gov.brcapes.gov.br In this type of reaction, the pyrazine ring can act as an electron-poor diene, reacting with a dienophile-containing side chain tethered to the ring. The presence of the electron-withdrawing cyano group enhances the dienophilic character of the pyrazine ring, facilitating these "inverse electron demand" cycloadditions. mdpi.comrsc.org For this compound, the methyl group could be functionalized to introduce a side chain containing an alkene or alkyne, which would serve as the dienophile. The subsequent intramolecular [4+2] cycloaddition would lead to the formation of a fused heterocyclic system, often with the elimination of a small molecule like HCN to achieve aromatization.

Table 2: Hypothetical Intramolecular Diels-Alder Reactions of this compound Derivatives

| Dienophilic Side Chain at C-3 | Reaction Type | Intermediate Fused System | Final Aromatized Product |

| -CH₂-O-CH₂-C≡CH | [4+2] Cycloaddition | Dihydropyranopyrazine | Pyranopyrazine |

| -CH₂-NH-CH₂-CH=CH₂ | [4+2] Cycloaddition | Tetrahydropyridopyrazine | Dihydropyridopyrazine |

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The outcome of cycloaddition reactions is governed by principles of regioselectivity and stereoselectivity, which determine the orientation and the three-dimensional arrangement of the atoms in the product. In cycloadditions involving this compound, these aspects are dictated by the electronic and steric properties of the substituents on the pyrazine ring.

Regioselectivity

In a cycloaddition reaction, such as a Diels-Alder reaction where the pyrazine ring acts as the diene, the regioselectivity is largely controlled by the electronic effects of the substituents. The pyrazine ring itself is electron-deficient, and this character is further amplified by the strongly electron-withdrawing cyano group at the C-2 position. Conversely, the methyl group at the C-3 position is electron-donating.

These opposing electronic effects lead to a significant polarization of the pyrazine diene system. In an inverse electron demand Diels-Alder reaction with an electron-rich dienophile, the regioselectivity can be predicted by considering the orbital coefficients of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene). The interaction is favored when the largest orbital coefficient on the dienophile aligns with the largest orbital coefficient on the diene. For this compound, the electron-withdrawing cyano group lowers the energy of the LUMO and is expected to have a larger coefficient at the C-5 position, while the electron-donating methyl group will have a lesser effect. This would favor the formation of one regioisomer over the other when an unsymmetrical dienophile is used.

Table 3: Predicted Directing Effects of Substituents on Regioselectivity in Diels-Alder Reactions

| Substituent | Position | Electronic Effect | Predicted Influence on Regioselectivity |

| Cyano | C-2 | Electron-withdrawing | Activates the pyrazine ring for inverse electron demand Diels-Alder; directs the nucleophilic end of the dienophile to the C-5 or C-6 position. |

| Methyl | C-3 | Electron-donating | Weakly activating for normal electron demand Diels-Alder; may influence the regioselectivity through steric hindrance. |

Stereoselectivity

Stereoselectivity in cycloaddition reactions refers to the preferential formation of one stereoisomer over others. In the context of a Diels-Alder reaction, this often manifests as endo or exo selectivity. The endo product, where the substituents of the dienophile are oriented towards the diene, is often kinetically favored due to secondary orbital interactions.

For this compound, the approach of a dienophile would be influenced by the steric bulk of the methyl group at the C-3 position. This could lead to a diastereoselective outcome, where the dienophile preferentially adds to the face of the pyrazine ring opposite to the methyl group to minimize steric hindrance. Furthermore, if the side chain in an intramolecular cycloaddition contains a chiral center, this can induce facial selectivity in the cycloaddition, leading to the formation of a single enantiomer or a diastereomeric excess of the fused heterocyclic product.

Derivatization and Structural Modification Strategies for Enhanced Research Utility

Synthesis of Substituted 3-Methylpyrazine-2-carbonitrile Analogues

The functionalization of the this compound core is a key strategy for creating a diverse library of compounds for further research. Modifications can be targeted at several positions on the pyrazine (B50134) ring, including the methyl group and the ring carbons and nitrogens. These substitutions are crucial for altering the electronic properties, solubility, and steric profile of the molecule.

Common derivatization reactions include:

Halogenation : Introducing halogen atoms, such as chlorine, onto the pyrazine ring creates reactive handles for subsequent cross-coupling reactions. For instance, 3-Chloro-5-methylpyrazine-2-carbonitrile is a known analogue that can serve as a precursor for more complex molecules. researchgate.netmdpi.com

Alkylation : The ring nitrogens or the methyl group can be alkylated under various conditions. researchgate.net For example, methylation can be achieved using reagents like methyl iodide with a suitable base. researchgate.net

Substitution via Acyl Chloride : The synthesis of N-benzyl-3-chloropyrazine-2-carboxamides demonstrates that aminolysis of an acyl chloride can lead to substitution at the chlorine position, sometimes resulting in double substitution with a benzylamino moiety. mdpi.com

These synthetic transformations allow for the generation of a wide array of analogues, each with unique properties that can be harnessed for specific applications.

Table 1: Selected Derivatization Reactions on Pyrazine Scaffolds

| Reaction Type | Reagents & Conditions | Position of Modification | Purpose | Reference |

| Methylation | MeI, Cs2CO3, MeCN | Ring Nitrogen | Altering electronic properties and solubility | researchgate.net |

| Bromination | NBS, AIBN, CCl4 | Methyl Group | Creating a reactive handle for further substitution | researchgate.net |

| Suzuki Coupling | Ar–B(OH)2, Pd(PPh3)4, Cs2CO3 | Halogenated Ring Carbon | Introducing aryl groups to build complexity | researchgate.net |

| Aminodehalogenation | Substituted Benzylamines | Ring Carbon (C3-Chloro) | Introducing benzylamino moieties | researchgate.net |

Incorporation into Complex Heterocyclic Systems

This compound is an exemplary building block for constructing more elaborate fused heterocyclic architectures. By functionalizing the initial scaffold to include reactive groups like amines, it can undergo cyclization reactions to form polycyclic systems with significant pharmacological potential.

Design and Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The pyrazolo[1,5-a]pyrimidine framework is of significant interest in medicinal chemistry. rsc.orgias.ac.in A primary and versatile route to this scaffold involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-ketoester or an enaminone. acs.orgresearchgate.net

A key synthetic strategy involves converting this compound into a precursor like 5-amino-3-methylpyrazole-4-carbonitrile. This intermediate can then be reacted with various arylpropenones (enaminones) in acetic acid to yield a series of 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. ekb.eg This method allows for the introduction of diverse aryl groups at the C-7 position, providing a powerful tool for modulating the molecule's properties. ekb.egprepchem.com The regioselectivity of this reaction is a critical aspect, with studies indicating that reactions of 3(5)-aminopyrazoles with enaminones generally yield the 7-substituted isomers. nih.gov

Further derivatization of the resulting pyrazolo[1,5-a]pyrimidine system is also common. For example, the nitrile group at C-3 can be hydrolyzed to a carboxamide or converted into an amidoxime, which can then be cyclized to form oxadiazoles, further expanding the chemical diversity of the scaffold. ekb.eg

Table 2: Synthesis of 7-Aryl-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

| 3-Aminopyrazole Precursor | Enaminone Reactant | Resulting Product | Reference |

| 3-Aminopyrazole-4-carbonitrile | 3'-Chloro-3-dimethylaminoacrylophenone | 7-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | prepchem.com |

| 5-Amino-3-methylpyrazole-4-carbonitrile | Various Arylpropenones (enaminones) | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | ekb.eg |

| 3-Amino-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one | 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | nih.gov |

Construction of Fused Azaindolizine and Imidazopyridine Architectures

The synthesis of other fused nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines and azaindolizines, represents another important application of derivatized pyrazines. researchgate.netresearchgate.net These scaffolds are present in numerous biologically active compounds. tci-thaijo.org

The construction of imidazo[1,2-a]pyridines often starts from 2-aminopyridines, which can be reacted with a variety of partners like α-halocarbonyls, acetophenones, or nitroolefins. acs.orgorganic-chemistry.orgacs.org A pyrazine-containing 2-aminopyridine (B139424), derived from this compound, could theoretically be employed in these established synthetic protocols. For instance, a copper-catalyzed one-pot reaction of a 2-aminopyridine with a nitroolefin using air as the oxidant provides a general and environmentally friendly method for constructing diverse imidazo[1,2-a]pyridines. acs.orgorganic-chemistry.org Similarly, various metal-free approaches have been developed, enhancing the accessibility and eco-friendliness of these syntheses. acs.org

While direct synthesis of fused azaindolizines from this compound is less commonly documented, the general strategies for creating fused aza-polycyclics often involve intramolecular cyclizations or metal-catalyzed cross-coupling reactions on appropriately functionalized precursors. researchgate.netresearchgate.netnih.gov These methodologies provide a blueprint for how a derivatized pyrazine core could be incorporated into such complex architectures.

Structure-Reactivity Relationship Studies in Derived Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure dictates function, particularly in drug discovery. rsc.org For systems derived from this compound, especially the pyrazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have been conducted to optimize their biological activity. acs.orgmdpi.comnih.gov

In the context of antitubercular agents, a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to identify key pharmacophoric features. researchgate.netacs.org These studies revealed that certain modifications led to a significant loss of activity. For example, methylation at the O- or N- positions of the pyrimidinone ring resulted in inactive compounds, highlighting the importance of the hydrogen bond donor capability for antitubercular action. researchgate.netacs.orgacs.org

Conversely, SAR studies on pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors have led to the discovery of highly potent compounds. rsc.orgmdpi.comnih.govnih.gov Optimization of a screening hit led to derivatives with potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov These studies demonstrated that specific substitutions on the pyrazolo[1,5-a]pyrimidine core are critical for achieving high potency and selectivity. mdpi.comnih.gov For instance, in the development of Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for interacting with the hinge region of the kinase. mdpi.comnih.gov

Table 3: Structure-Activity Relationship Insights for Pyrazolo[1,5-a]pyrimidine Derivatives

| Scaffold/Target | Structural Modification | Effect on Activity | Rationale/Observation | Reference |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one / Antitubercular | O-methylation or N-methylation of pyrimidinone | Loss of activity | Constrains tautomeric form and removes H-bond donor | researchgate.netacs.org |

| Pyrazolo[1,5-a]pyrimidine / FLT3-ITD Inhibitor | Optimization of substituents | Discovery of potent inhibitors (IC50 = 0.4 nM) | Fine-tuning of structure to enhance binding at the kinase active site | nih.gov |

| Pyrazolo[1,5-a]pyrimidine / Trk Inhibitor | Addition of a morpholine (B109124) group | Improved selectivity | Reduces off-target effects | mdpi.com |

| Aminopyrazolo[1,5-a]pyrimidine / Antitubercular | 2-Pyridylmethylamine at C-7 | Important for Mtb activity | The C-3 position offered more flexibility for modification | researchgate.net |

Computational and Theoretical Chemistry Studies on 3 Methylpyrazine 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

These calculations are fundamental to understanding the behavior of a molecule at the electronic level.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent or other molecules. An MD simulation for 3-Methylpyrazine-2-carbonitrile could provide insights into its conformational flexibility, diffusion in a solvent, and interactions with a biological target, such as a receptor or enzyme.

While the framework for a thorough computational study of this compound is well-defined by established theoretical chemistry methods, the specific data resulting from such an analysis is not currently found in the reviewed scientific literature. The execution of these calculations by a research group would be necessary to populate the detailed sections and subsections requested. Without such primary research, any attempt to create the specified article would rely on speculation or data from dissimilar molecules, which would violate the core requirements of accuracy and specificity.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various electronic properties that govern a molecule's behavior in chemical reactions.

For substituted pyrazines, studies have shown that the distribution of electron density is a key factor in determining sites susceptible to nucleophilic or electrophilic attack. For instance, in related pyrazine (B50134) derivatives, the carbon atoms of the pyrazine ring can exhibit different levels of positive charge, indicating their likelihood of being attacked by a nucleophile. semanticscholar.org The presence of both a methyl group and a cyano group on the pyrazine ring of this compound is expected to significantly influence this charge distribution. The electron-withdrawing nature of the cyano group would likely render the carbon atom to which it is attached (C2) and other ring carbons more electrophilic.

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on pyrazinamide (B1679903) analogs have demonstrated how these descriptors can be used to compare the reactivity of different derivatives. nih.gov For this compound, these calculations would be invaluable in predicting its general reactivity compared to other pyrazines.

Table 1: Hypothetical Reactivity Descriptors for Pyrazine Derivatives

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyrazine | Data not available | Data not available | Data not available |

| Pyrazinamide | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The values for this compound are not available from the search results.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves identifying transition states, intermediates, and calculating the associated energy barriers.

For reactions involving pyrazine derivatives, computational studies can help determine the most likely pathway a reaction will follow. For example, in the study of other heterocyclic systems, DFT calculations have been used to investigate reaction mechanisms by locating the transition state structures and calculating the activation energies for different possible routes.

While no specific reaction mechanisms involving this compound have been computationally elucidated in the available literature, such studies would be crucial for understanding its synthesis, degradation, or its role as a potential intermediate in more complex chemical transformations.

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. Computational chemistry plays a vital role in SPR by calculating various molecular descriptors that can be linked to observable properties.

For pyrazine derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of SPR, have been conducted to correlate calculated molecular properties with biological activity. semanticscholar.org These studies often involve calculating a range of descriptors, including:

Geometric Descriptors: Such as surface area and molar volume. semanticscholar.org

Electronic Descriptors: Including dipole moment and polarizability. semanticscholar.org

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

In the case of this compound, computational SPR investigations could predict properties like solubility, boiling point, and spectroscopic characteristics based on its unique molecular structure. The interplay between the electron-donating methyl group and the electron-withdrawing cyano group would be a key focus of such an analysis.

Table 2: Calculated Physicochemical Properties for a Series of Pyrazine Derivatives

| Compound | Surface Area (Ų) | Molar Volume (cm³/mol) | LogP | Molar Refractivity (cm³) | Polarizability (ų) | Molecular Weight ( g/mol ) |

| 2-Methylpyrazine (B48319) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2-Ethylpyrazine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2,3-Difluoropyrazine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

This table, adapted from a study on other pyrazine derivatives semanticscholar.org, illustrates the types of data generated in SPR studies. Specific data for the listed compounds, including this compound, were not available in the search results.

Applications of 3 Methylpyrazine 2 Carbonitrile As a Versatile Synthetic Building Block in Chemical Research

Precursor in Heterocyclic Synthesis for Complex Molecular Architectures

3-Methylpyrazine-2-carbonitrile serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its reactive nitrile group and substituted pyrazine (B50134) ring allow for diverse chemical transformations, leading to the construction of more complex molecular frameworks.

One key application is in the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.com This is achieved by first reacting 3-chloropyrazine-2-carbonitrile (B110518) with sodium hydrosulfide (B80085) (NaSH) to introduce a thiol group. chemicalbook.com The resulting intermediate is then treated with chloroacetonitrile (B46850) (ClCH2CN) in the presence of potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI). chemicalbook.com This sequence of reactions demonstrates the utility of the carbonitrile's chloro- and nitrile functionalities in building fused heterocyclic systems.

Furthermore, the nitrile group of pyrazine derivatives can be hydrolyzed to form carboxamides, which are also important intermediates. For instance, 3-chloropyrazine-2-carbonitrile can be partially hydrolyzed to 3-chloropyrazine-2-carboxamide (B1267238) under controlled pH and temperature conditions. mdpi.com This carboxamide can then undergo further reactions, such as aminodehalogenation with various benzylamines, to produce a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net These reactions highlight the role of the nitrile as a precursor to other functional groups, expanding the synthetic possibilities.

The pyrazine ring itself can act as a building block for larger molecular architectures. For example, pyrazine has been used to construct coordination polymers with metal ions like platinum(II), forming dinuclear, tetranuclear, and mixed-metal complexes. nih.gov While this example uses the parent pyrazine, it illustrates the potential of the pyrazine core, present in this compound, to participate in the formation of supramolecular structures.

The versatility of pyrazine derivatives extends to the synthesis of various other heterocyclic systems, including pteridines. For example, the synthesis of pteridine-6-carboxylic acids can be achieved by reacting a 4,5-diaminopyrimidine (B145471) with alloxan. researchgate.net Although not a direct use of this compound, this demonstrates the broader utility of pyrimidine (B1678525) and pyrazine-type structures in constructing complex, biologically relevant heterocycles.

Intermediates for Potential Pharmaceutical Scaffolds and Chemical Probes

The pyrazine scaffold is a common feature in many biologically active molecules, and this compound serves as a key intermediate in the synthesis of potential pharmaceutical agents and chemical probes.

Derivatives of this compound have been investigated for their potential antimicrobial and anticancer activities. For instance, 3-methylpyrazine-2-carboxamide (B11727), which can be synthesized from the corresponding carboxylic acid (a hydrolysis product of the nitrile), has shown potential antimicrobial and anticancer properties. This compound is also being explored as a scaffold for developing new therapeutic agents.

A significant area of research is in the development of antitubercular agents. Pyrazinamide (B1679903) is a first-line drug for tuberculosis, and many synthetic efforts focus on creating novel pyrazinamide derivatives. In one study, 3-chloropyrazine-2-carboxamide, derived from 3-chloropyrazine-2-carbonitrile, was reacted with various benzylamines to create a library of compounds. mdpi.comresearchgate.net Several of these compounds exhibited in vitro activity against Mycobacterium tuberculosis equivalent to or better than pyrazinamide, with 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showing a particularly promising minimum inhibitory concentration (MIC) and low cytotoxicity. mdpi.comresearchgate.net Molecular docking studies suggested that these compounds might act by inhibiting the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in fatty acid synthesis. mdpi.com

The nitrile group itself is a key feature in some biologically active pyrazine derivatives. Comparing the antimycobacterial activity of pyrazine carboxamides with their corresponding carbonitrile analogs has shown that the carbonitrile group is not always essential for potent activity, and in some cases, its absence leads to lower cytotoxicity. mdpi.comresearchgate.net This highlights the importance of the pyrazine core as the primary pharmacophore, with substitutions at various positions modulating the biological activity.

Furthermore, pyrazine derivatives are being explored for other therapeutic applications. For example, 3,6-dichloropyrazine-2-carbonitrile (B1371311) is a synthetic intermediate used in the production of antiviral drugs. biosynth.com The reactivity of the chloro groups allows for nucleophilic substitution reactions, enabling the attachment of various functional groups to the pyrazine ring. biosynth.com

The following table summarizes the synthesis of some potential pharmaceutical scaffolds from pyrazine precursors:

| Precursor | Reagents | Product | Potential Application |

| 3-Chloropyrazine-2-carbonitrile | 1. H₂O₂, NaOH2. Substituted benzylamines | 3-(Benzylamino)pyrazine-2-carboxamides | Antitubercular |

| 3-Methylpyrazine-2-carboxylic acid | 1. SOCl₂2. NH₄OH | 3-Methylpyrazine-2-carboxamide | Antimicrobial, Anticancer |

| 3,6-Dichloropyrazine-2-carbonitrile | Nucleophiles | Substituted pyrazines | Antiviral |

Building Block for Agrochemical Research

The pyrazine ring is also a component of some agrochemicals, and this compound and its derivatives serve as building blocks in this area of research.

Derivatives of 3-methylpyrazine-2-carboxamide have been identified as potential fungicides. The core structure can be modified to enhance efficacy against various plant pathogens. For example, 3-methylpyrazine-2-carboxamide itself has demonstrated moderate antifungal activity against plant pathogens like brown rust and gray mold. The development of new agrochemicals often involves synthesizing a library of related compounds to find the optimal structure for a specific application. The versatility of the pyrazine core allows for such structural modifications.

The synthesis of these agrochemicals often starts from precursors like 3-methylpyrazine-2-carboxylic acid, which can be obtained from the hydrolysis of this compound. google.com The carboxylic acid can be activated, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), and then reacted with ammonia (B1221849) to form the corresponding carboxamide. This carboxamide can then be further functionalized to produce a range of potential agrochemicals.

The following table highlights a key derivative and its potential application in agrochemical research:

| Compound | Precursor | Potential Application |

| 3-Methylpyrazine-2-carboxamide | 3-Methylpyrazine-2-carboxylic acid | Fungicide |

Use in Materials Science Precursor Development

The pyrazine moiety is also finding applications in materials science, particularly in the development of coordination polymers and other advanced materials. While direct applications of this compound in this field are not extensively documented, the broader use of pyrazine derivatives as precursors is indicative of its potential.

Pyrazine and its derivatives are known to act as ligands that can bridge metal centers, leading to the formation of coordination polymers with interesting structural and functional properties. acs.org For instance, the reaction of pyrazine with cobalt(II) salts and flexible dicarboxylates has been shown to produce one-dimensional (1D) and three-dimensional (3D) coordination polymers. acs.org The resulting materials have been investigated for applications such as gas adsorption. acs.org The nitrogen atoms of the pyrazine ring act as coordination sites, linking metal ions into extended networks. acs.org

Furthermore, pyrazine-containing polyesters have been synthesized from biobased pyrazine building blocks. acs.org These polymers exhibit a range of thermal and mechanical properties depending on their specific chemical structure. acs.org The incorporation of the rigid, aromatic pyrazine ring into the polymer backbone can influence properties such as thermal stability and crystallinity. acs.org While these studies did not specifically use this compound, they demonstrate the potential of functionalized pyrazines as monomers for the synthesis of novel polymers.

The use of pyrazine derivatives in the development of new materials is an emerging field, and the reactivity of the nitrile group in this compound could be exploited to create novel monomers or functional materials. For example, the nitrile group could potentially be used as a reactive site for polymerization or for grafting onto other materials.

Challenges and Future Directions in 3 Methylpyrazine 2 Carbonitrile Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-methylpyrazine-2-carbonitrile is the development of synthetic pathways that are not only high-yielding but also environmentally benign. Current methodologies for producing substituted pyrazines often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research should prioritize the creation of more streamlined and sustainable synthetic strategies.

One promising avenue is the adoption of green chemistry principles. For instance, the use of biotransformation, as demonstrated in the synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide (B1679903) using the acyltransferase activity of Bacillus smithii, presents a greener alternative to traditional chemical methods. tandfonline.com This enzymatic approach avoids hazardous chemicals and operates in a solvent-free system. tandfonline.com Another sustainable strategy involves utilizing readily available bio-based feedstocks. The successful synthesis of 2-methylpyrazine (B48319) from crude glycerol, a byproduct of biodiesel production, over a Zn-Cr-O catalyst, exemplifies how value can be added to waste streams while producing valuable pyrazine (B50134) compounds. mdpi.com

Future efforts could focus on developing a one-pot synthesis of this compound from simple, readily available precursors. This could involve exploring novel catalytic systems, such as mixed oxides of ZnO and Cr2O3, which have proven effective in the dehydrocyclization reactions for forming the pyrazine ring. mdpi.com Additionally, investigating microwave-assisted organic synthesis could lead to shorter reaction times and improved yields, as has been observed in the preparation of other pyrazine derivatives. mdpi.com

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods for Pyrazine Derivatives

| Method | Starting Materials | Key Features | Potential Application to this compound |

| Conventional Chemical Synthesis | Various precursors | Often multi-step, may use harsh reagents | Current standard, but with environmental drawbacks |

| Biotransformation | Pyrazinamide, Hydrazine | Enzymatic, solvent-free, mild conditions tandfonline.com | Development of a specific enzyme to catalyze the formation of the nitrile group from an amide precursor. |

| Catalytic Dehydrocyclization | Crude Glycerol, Ethylenediamine | Utilizes waste byproduct, solid catalysts mdpi.com | Adaptation of this method using appropriate precursors for the methyl and nitrile functionalities. |

| Microwave-Assisted Synthesis | 3-Chloropyrazine-2-carboxamide (B1267238), Benzylamines | Rapid heating, shorter reaction times, higher yields mdpi.com | Application of microwave energy to accelerate the key ring-forming or functionalization steps. |

Exploration of Novel Reactivity and Functionalization Pathways

The functionalization of the pyrazine ring is crucial for tuning the molecule's properties for specific applications. Research into the reactivity of this compound is essential for creating a diverse library of derivatives. The nitrile group and the methyl group, along with the pyrazine ring itself, offer multiple sites for chemical modification.

Future work should explore the transformation of the nitrile group into other functional groups, such as amides, carboxylic acids, or tetrazoles, which are common in medicinal chemistry. The partial hydrolysis of a nitrile to a carboxamide has been demonstrated under controlled pH and temperature for related pyrazine compounds. mdpi.comnih.gov The methyl group could be a handle for functionalization through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce further reactive sites. acs.orgsigmaaldrich.com

Furthermore, the pyrazine ring can undergo various transformations. Nucleophilic aromatic substitution reactions on halogenated pyrazine precursors are well-established, allowing for the introduction of a wide range of substituents. mdpi.comnih.gov For example, the reaction of 3-chloropyrazine-2-carbonitrile (B110518) with amines or thiols has been used to generate libraries of substituted pyrazines. chemicalbook.com Exploring similar reactions where the methyl group is already in place could yield novel derivatives of this compound.

Advanced Mechanistic Studies Using Integrated Experimental and Computational Methods

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For this compound, a combination of experimental techniques and computational modeling will be crucial for elucidating the intricate details of its formation and reactivity.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of reaction pathways, the stability of intermediates, and the electronic properties of the molecule. nih.govrsc.orgnih.gov For example, computational models have been used to understand the binding enthalpies of nitriles to metal complexes and to support the biological properties of pyrazinoic acid conjugates. nih.govrsc.org Such studies on this compound could predict its reactivity and guide the selection of appropriate reagents and catalysts.

These computational predictions should be coupled with experimental studies. Kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates can provide empirical evidence to validate or refine the proposed mechanisms. This integrated approach has been successfully applied to understand the formation of pyrazine derivatives from various precursors and in multicomponent reactions. bookpi.orgresearchgate.net

Expanding Applications in Complex Molecular Synthesis and Chemical Biology Tools

While the direct applications of this compound are still emerging, its structure suggests significant potential as a building block in the synthesis of more complex molecules and as a scaffold for chemical biology probes.

The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. Derivatives of pyrazinecarbonitriles have already shown promise. For instance, 3-chloropyrazine-2-carbonitrile serves as a key intermediate in the synthesis of cathepsin C inhibitors. chemicalbook.com Similarly, various pyrazinamide derivatives, synthesized from related precursors, have demonstrated antimycobacterial activity. mdpi.comresearchgate.net Future research should involve synthesizing a library of this compound derivatives and screening them for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

In chemical biology, the unique electronic and structural features of this compound could be exploited to design molecular probes for studying biological processes. Its potential as a fluorescent tag or as a component of a bioactive small molecule library warrants investigation.

Multicomponent Reactions and Diversity-Oriented Synthesis with Pyrazinecarbonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular complexity. nih.gov Similarly, diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules to explore chemical space and identify new biological functions. frontiersin.orgnih.govbeilstein-journals.org

The application of MCRs to the synthesis of pyrazinecarbonitriles is a significant area for future exploration. While MCRs are well-established for creating other heterocyclic systems like pyrazoles and pyranopyrazoles, their use for pyrazines is less developed. beilstein-journals.orgnih.govnih.govresearchgate.net Designing MCRs that incorporate a pyrazinecarbonitrile (B1219330) scaffold could lead to the rapid and efficient synthesis of large libraries of novel compounds.

A DOS approach starting from or leading to this compound could also be highly fruitful. By systematically varying the building blocks and reaction pathways, a wide array of structurally diverse molecules can be generated. nih.govcam.ac.uk These libraries could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes.

常见问题

Q. What are the primary synthetic routes for 3-Methylpyrazine-2-carbonitrile, and how are reaction conditions optimized?

Answer: The synthesis of this compound typically involves:

- Ammoxidation : Conversion of 2-methylpyrazine via ammoxidation under controlled conditions to introduce the nitrile group .

- Cyclization : Use of nitrile group donors (e.g., cyanating agents) in the presence of catalysts like potassium carbonate or sodium hydride in solvents such as DMF or acetonitrile .

- Condensation : Reaction of precursors with aldehydes or ketones in acidic or basic media.

Optimization focuses on temperature control (e.g., 50–100°C), solvent polarity, and catalyst selection to maximize yield and purity. Analytical techniques like TLC and HPLC are used for real-time monitoring .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: Standard characterization methods include:

- Spectroscopy : H/C NMR to verify substituent positions and functional groups; IR spectroscopy to confirm nitrile (C≡N) stretches (~2200 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect impurities.

- Elemental Analysis : To validate molecular formula (e.g., CHN) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for pyrazine-carbonitrile derivatives?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) can arise from variations in:

- Assay Conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or incubation times.

- Structural Analogues : Subtle changes in substituents (e.g., chloro vs. amino groups) alter target interactions .

Resolution Methods :- Comparative SAR Studies : Systematic testing of analogues under standardized conditions.

- Target Validation : Use of CRISPR/Cas9 knockout models to confirm mechanism specificity .

Q. How does the introduction of functional groups (e.g., amino, chloro) modulate the reactivity and bioactivity of this compound?

Answer:

- Amino Groups : Enhance hydrogen bonding with biological targets (e.g., enzyme active sites), improving binding affinity .

- Chloro Groups : Increase electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .

Methodology :

Q. What advanced techniques are used to study the kinase inhibition mechanism of this compound derivatives?

Answer:

Q. How can multi-step synthesis of this compound analogues be optimized for scalability?

Answer:

- Design of Experiments (DOE) : Use factorial design to optimize variables (e.g., temperature, stoichiometry).

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on silica) enhance cost-efficiency .

Q. What role do computational methods play in predicting the pharmacokinetic properties of this compound derivatives?

Answer:

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Glide to screen derivatives against target proteins (e.g., kinases) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for nitrile group transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息